2,5-dimethyl-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide
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Overview
Description
2,5-dimethyl-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a furan ring substituted with dimethyl groups and a hydrazide functional group linked to a trimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide typically involves the condensation reaction between 2,5-dimethylfuran-3-carbohydrazide and 2,4,5-trimethoxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by cooling and recrystallization to obtain the pure product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
2,5-dimethyl-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
2,5-dimethyl-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide is unique due to the presence of the furan ring and the specific substitution pattern on the phenyl ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to similar compounds .
Properties
Molecular Formula |
C17H20N2O5 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
2,5-dimethyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C17H20N2O5/c1-10-6-13(11(2)24-10)17(20)19-18-9-12-7-15(22-4)16(23-5)8-14(12)21-3/h6-9H,1-5H3,(H,19,20)/b18-9+ |
InChI Key |
COPOKEJUVDZOOF-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(=O)N/N=C/C2=CC(=C(C=C2OC)OC)OC |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NN=CC2=CC(=C(C=C2OC)OC)OC |
Origin of Product |
United States |
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